

Application Notes and Protocols: Molecular Docking of N-Cinnamylpiperidine with Target Proteins

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Compound of Interest		
Compound Name:	N-Cinnamylpiperidine	
Cat. No.:	B15193225	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the molecular docking of **N-Cinnamylpiperidine** with potential protein targets. The information is curated for researchers in drug discovery and computational biology, offering insights into the potential inhibitory mechanisms of **N-Cinnamylpiperidine** and a step-by-step guide for in silico analysis.

Introduction

N-Cinnamylpiperidine is a synthetic compound with a piperidine moiety, a structural feature present in numerous biologically active molecules. The cinnamyl group suggests potential interactions with various biological targets. Understanding the binding affinity and interaction patterns of **N-Cinnamylpiperidine** with specific proteins is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent. Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to screen for potential drug candidates and to understand their binding modes at a molecular level.

Potential Protein Targets and Biological Pathways



Based on studies of structurally similar compounds and derivatives, two primary protein targets and their associated signaling pathways have been identified as potentially relevant for the action of **N-Cinnamylpiperidine**:

- Kelch-like ECH-associated protein 1 (Keap1): Keap1 is a key regulator of the Nrf2-mediated antioxidant response. Inhibition of the Keap1-Nrf2 interaction leads to the activation of Nrf2 and the transcription of antioxidant and cytoprotective genes. A study on (E)-N-cinnamoyl-2-methoxypiperidine, a compound structurally analogous to **N-Cinnamylpiperidine**, has shown a binding affinity for Keap1, suggesting it as a plausible target.[1]
- Cullin Proteins (specifically as part of Cullin-RING Ligases CRLs): Cinnamylpiperidine
 derivatives have been identified as inhibitors of neddylation, a post-translational modification
 essential for the activation of Cullin-RING E3 ubiquitin ligases. These ligases play a critical
 role in protein degradation and are implicated in various cellular processes, including cell
 cycle regulation and signal transduction.

Quantitative Data Summary

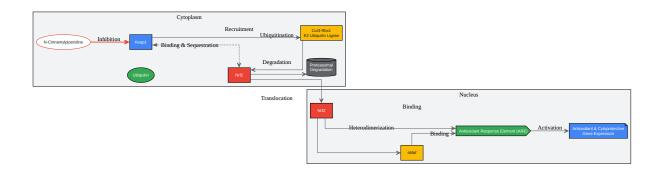
Due to the limited availability of direct molecular docking studies on **N-Cinnamylpiperidine**, the following table includes data for a structurally similar compound, (E)-N-cinnamoyl-2-methoxypiperidine, to provide a predictive insight into its potential binding affinity.

Ligand	Target Protein	Docking Score (kcal/mol)	Reference Compound Score (kcal/mol)	Computational Method/Softwa re
(E)-N-cinnamoyl- 2- methoxypiperidin e	Keap1	-7.560	-10.218	YASARA

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways associated with the potential protein targets of **N-Cinnamylpiperidine**.

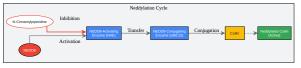


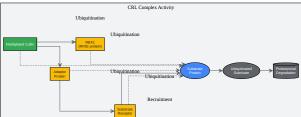


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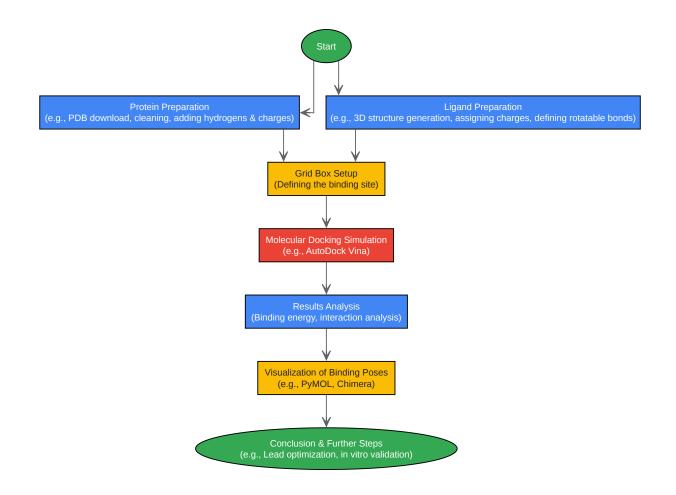
Caption: The Nrf2-Keap1 Signaling Pathway.











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References



- 1. researchgate.net [researchgate.net]
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